3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
描述
属性
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c20-11-15-18(22-7-6-21-15)27-13-3-2-8-23(12-13)19(24)14-4-1-5-16-17(14)26-10-9-25-16/h1,4-7,13H,2-3,8-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBYNXBVRANZNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C3C(=CC=C2)OCCO3)OC4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes.
Mode of Action
The compound interacts with PARP1, inhibiting its function. This inhibition disrupts the DNA repair process, which can lead to cell death, particularly in cancer cells that rely heavily on PARP1 for survival.
Pharmacokinetics
The compound’s effectiveness as a parp1 inhibitor suggests that it has sufficient bioavailability to reach its target in the cell.
Result of Action
The result of the compound’s action is the inhibition of PARP1, leading to an accumulation of DNA damage in the cell. This can trigger apoptosis, particularly in cancer cells that are heavily reliant on PARP1 for DNA repair.
生物活性
3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring linked to a pyrazine moiety and a dihydrobenzo[b][1,4]dioxine carbonyl group. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The structure indicates potential binding to specific receptors, possibly influencing signaling pathways related to inflammation and cancer.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, altering cellular functions and promoting therapeutic effects against diseases.
Biological Activities
Research indicates that derivatives of pyrazines and piperidines often exhibit significant biological activities, including:
- Antitumor Activity : Compounds similar to 3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile have shown inhibitory effects on various cancer cell lines. For instance, pyrazole derivatives have been documented to inhibit BRAF(V600E) and EGFR, which are critical in cancer progression .
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines .
Antitumor Efficacy
A study examined the antitumor effects of a related compound in breast cancer models. The results indicated that the compound exhibited cytotoxicity against MCF-7 and MDA-MB-231 cell lines, with IC50 values significantly lower than standard chemotherapy agents . This suggests that the compound could serve as a lead for developing new anticancer drugs.
Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study found that certain compounds could reduce nitric oxide production in LPS-stimulated macrophages, highlighting their potential as anti-inflammatory agents . The structural similarity of these compounds to 3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile suggests it may exhibit similar effects.
Data Summary
The following table summarizes key findings related to the biological activity of compounds structurally related to 3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile:
相似化合物的比较
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, and how are intermediates purified?
- Methodology : Multi-step synthesis typically involves coupling the dihydrobenzo[b][1,4]dioxine-carbonyl moiety to the piperidin-3-yloxy intermediate, followed by reaction with pyrazine-2-carbonitrile. Key steps include:
- Step 1 : Activation of the benzo[b][1,4]dioxine-5-carboxylic acid using carbodiimide coupling agents (e.g., EDC or DCC) to form an active ester.
- Step 2 : Conjugation with piperidin-3-ol under anhydrous conditions (e.g., DMF or DCM) at 0–25°C for 12–24 hours .
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate intermediates .
Q. How is the structure of this compound confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR verify piperidine ring substitution patterns, carbonyl peaks (~165–170 ppm), and pyrazine carbonitrile signals (~115 ppm for CN) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the heterocyclic backbone .
- HPLC : Purity ≥95% is validated using reverse-phase HPLC with UV detection at 254 nm .
Q. What key functional groups influence its reactivity, and how are they characterized?
- Functional Groups :
- Piperidine-3-yloxy linkage : Susceptible to nucleophilic substitution; reactivity assessed via reaction with thiols or amines under basic conditions .
- Pyrazine carbonitrile : Participates in cycloaddition reactions (e.g., with azides) or acts as a hydrogen-bond acceptor; confirmed via IR spectroscopy (C≡N stretch ~2220 cm) .
Advanced Research Questions
Q. How can reaction yields for the piperidine-carbonyl conjugation step be optimized?
- Experimental Design :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus dichloromethane (DCM) to balance solubility and reaction kinetics .
- Catalyst Use : Add 4-dimethylaminopyridine (DMAP) to enhance acyl transfer efficiency, reducing reaction time from 24 to 8 hours .
- Temperature Gradients : Microwave-assisted synthesis at 50–80°C improves yield by 15–20% compared to conventional heating .
Q. What methodologies are used to evaluate its interaction with biological targets (e.g., kinases or GPCRs)?
- In Vitro Assays :
- Fluorescence Polarization : Measure binding affinity to recombinant kinases using fluorescently labeled ATP analogues .
- Molecular Docking : Perform AutoDock Vina simulations to predict binding poses within kinase ATP-binding pockets, validated by mutagenesis studies (e.g., K values vs. computational ΔG) .
Q. How can computational tools (e.g., DFT or machine learning) guide its structural modification for enhanced activity?
- Computational Workflow :
- Quantum Chemical Calculations : Use Gaussian or ORCA to calculate electrostatic potential surfaces, identifying regions for substituent addition to improve target affinity .
- Machine Learning (ML) : Train models on existing bioactivity data (e.g., ChEMBL) to predict ADMET properties and prioritize analogs with lower hepatotoxicity .
Q. How should researchers address contradictory data in biological activity studies?
- Case Study : If cytotoxicity assays (e.g., MTT vs. LDH release) show discrepancies:
- Troubleshooting : Validate cell viability protocols (e.g., cell line authentication, passage number consistency) .
- Mechanistic Follow-Up : Use RNA-seq to identify off-target pathways (e.g., apoptosis vs. necrosis markers) .
Q. What degradation products form under accelerated stability conditions, and how are they analyzed?
- Stability Testing :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4 weeks .
- LC-MS/MS Analysis : Identify hydrolyzed products (e.g., free benzo[b][1,4]dioxine-carboxylic acid) or oxidative byproducts (e.g., pyrazine N-oxide) using a Q-TOF mass spectrometer .
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